Piretanide-d4

Description

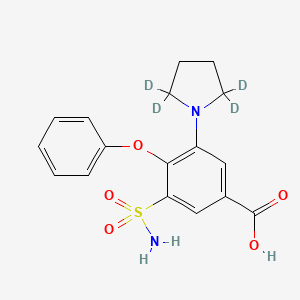

Structure

3D Structure

Properties

IUPAC Name |

4-phenoxy-3-sulfamoyl-5-(2,2,5,5-tetradeuteriopyrrolidin-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O5S/c18-25(22,23)15-11-12(17(20)21)10-14(19-8-4-5-9-19)16(15)24-13-6-2-1-3-7-13/h1-3,6-7,10-11H,4-5,8-9H2,(H,20,21)(H2,18,22,23)/i8D2,9D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJEWTUDSLQGTOA-LZMSFWOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C(=CC(=C2)C(=O)O)S(=O)(=O)N)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CCC(N1C2=C(C(=CC(=C2)C(=O)O)S(=O)(=O)N)OC3=CC=CC=C3)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60858322 | |

| Record name | 4-Phenoxy-3-[(2,2,5,5-~2~H_4_)pyrrolidin-1-yl]-5-sulfamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246816-90-9 | |

| Record name | 4-Phenoxy-3-[(2,2,5,5-~2~H_4_)pyrrolidin-1-yl]-5-sulfamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is Piretanide-d4 and its primary use in research?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piretanide-d4 is the deuterated analog of Piretanide, a potent loop diuretic. In the realm of pharmaceutical research and development, particularly in pharmacokinetics and bioanalytical studies, stable isotope-labeled compounds like this compound are indispensable tools. This technical guide provides an in-depth overview of this compound, its primary application in research, and detailed methodologies for its use.

Piretanide itself is a sulfamoylbenzoic acid derivative that exerts its diuretic effect by inhibiting the Na-K-2Cl symporter in the thick ascending limb of the loop of Henle in the kidneys[1]. This inhibition leads to a significant increase in the excretion of sodium, potassium, and chloride ions, and consequently, water. It is clinically used in the management of hypertension and edema associated with cardiac, hepatic, or renal failure[1].

The primary and most critical use of this compound in a research setting is as an internal standard for the quantitative analysis of Piretanide in biological matrices such as plasma and urine. The use of a deuterated internal standard is considered the gold standard in quantitative mass spectrometry-based bioanalysis due to its ability to mimic the analyte of interest during sample preparation and analysis, thereby correcting for variability and improving the accuracy and precision of the results.

Physicochemical Properties

A clear understanding of the physicochemical properties of both Piretanide and its deuterated form is fundamental for method development.

| Property | Piretanide | This compound |

| IUPAC Name | 4-phenoxy-3-(pyrrolidin-1-yl)-5-sulfamoylbenzoic acid | 4-phenoxy-3-sulfamoyl-5-(2,2,5,5-tetradeuteriopyrrolidin-1-yl)benzoic acid |

| Chemical Formula | C₁₇H₁₈N₂O₅S | C₁₇H₁₄D₄N₂O₅S |

| Molecular Weight | 362.4 g/mol | 366.4 g/mol |

| CAS Number | 55837-27-9 | 1246816-90-9 |

Primary Use in Research: Internal Standard in Bioanalysis

The structural similarity and mass difference between Piretanide and this compound make the latter an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry.

Advantages of using this compound as an internal standard:

-

Compensates for Matrix Effects: Biological samples are complex matrices that can enhance or suppress the ionization of the analyte in the mass spectrometer. Since this compound has nearly identical physicochemical properties to Piretanide, it experiences similar matrix effects, allowing for accurate correction.

-

Corrects for Variability in Sample Preparation: During extraction, evaporation, and reconstitution steps, some sample loss is inevitable. This compound is added at the beginning of the sample preparation process and experiences the same degree of loss as the unlabeled drug, ensuring that the final analyte/internal standard ratio remains constant.

-

Accounts for Instrumental Variations: Fluctuations in injection volume and instrument response are corrected for by normalizing the analyte signal to the internal standard signal.

Experimental Protocols

While a specific, publicly available, validated LC-MS/MS method for Piretanide explicitly using this compound as an internal standard is not detailed in the search results, a representative protocol can be constructed based on established methods for similar analytes and general principles of bioanalytical method validation. The following is a detailed, representative methodology.

Representative Bioanalytical Method for the Quantification of Piretanide in Human Plasma using LC-MS/MS with this compound as an Internal Standard

1. Preparation of Standards and Quality Control (QC) Samples

-

Stock Solutions: Prepare individual primary stock solutions of Piretanide and this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions of Piretanide by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

-

Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

-

Calibration Standards and QC Samples: Spike drug-free human plasma with the Piretanide working standard solutions to prepare calibration standards at concentrations ranging from, for example, 1 to 1000 ng/mL. Prepare QC samples at low, medium, and high concentrations in the same manner.

2. Sample Preparation (Protein Precipitation)

Protein precipitation is a common and straightforward method for extracting small molecules from plasma.

-

To 100 µL of plasma sample (calibration standard, QC, or unknown sample), add 20 µL of the this compound internal standard working solution and vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

3. Liquid Chromatography Conditions (Representative)

| Parameter | Value |

| LC System | Agilent 1200 Series or equivalent |

| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start with 10% B, increase to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

4. Mass Spectrometry Conditions (Representative)

| Parameter | Value |

| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent) |

| Ionization Source | Electrospray Ionization (ESI), Positive or Negative Mode (to be optimized) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions (Hypothetical) | Piretanide: [M+H]⁺ or [M-H]⁻ → fragment ionthis compound: [M+H]⁺ or [M-H]⁻ → fragment ion |

| Ion Source Temperature | 500°C |

| IonSpray Voltage | 5500 V (Positive Mode) or -4500 V (Negative Mode) |

| Collision Gas | Nitrogen |

Note: The specific MRM transitions, declustering potential, collision energy, and other MS parameters must be optimized for Piretanide and this compound by direct infusion of the standard solutions into the mass spectrometer.

Data Presentation: Pharmacokinetic Parameters of Piretanide

The following table summarizes pharmacokinetic parameters of Piretanide from studies in humans. While these studies did not explicitly state the use of this compound, the data is representative of what would be obtained using a validated LC-MS/MS method with a deuterated internal standard.

| Parameter | Healthy Volunteers | Patients with Renal Insufficiency | Reference |

| Bioavailability (Oral) | ~92% | - | [2] |

| Peak Plasma Concentration (Cmax) | 510-880 ng/mL (after 18 mg oral dose) | - | [1] |

| Time to Peak (Tmax) | 1-2 hours | - | [1] |

| Elimination Half-life (t½) | 1.2 - 4.1 hours | - | [1] |

| Volume of Distribution (Vd) | 0.30 - 0.74 L/kg | - | [1] |

| Total Plasma Clearance | 122.8 - 184.0 mL/min | - | [1] |

| Renal Clearance | ~50% of total clearance | 1.5 - 5.2 mL/min | [1][2] |

Mandatory Visualizations

Signaling Pathway of Piretanide

Piretanide, as a loop diuretic, acts by inhibiting the Na-K-2Cl symporter (NKCC2) in the apical membrane of the epithelial cells of the thick ascending limb of the loop of Henle. This inhibition disrupts the reabsorption of sodium, potassium, and chloride ions from the tubular fluid.

Experimental Workflow for Bioanalysis

The following diagram illustrates a typical workflow for the quantification of Piretanide in plasma samples using this compound as an internal standard.

Conclusion

This compound is a vital tool for researchers in the field of drug metabolism and pharmacokinetics. Its use as an internal standard in LC-MS/MS-based bioanalytical methods ensures the generation of accurate and reliable data, which is paramount for the successful development and regulatory approval of pharmaceutical products. The methodologies and data presented in this guide provide a comprehensive resource for scientists and professionals working with Piretanide and other related compounds.

References

- 1. The pharmacokinetics and diuretic effects of piretanide in chronic renal insufficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic-pharmacodynamic relationship of piretanide in healthy and uremic subjects. Determinants of the diuretic effect of a loop diuretic - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Synthesis and Isotopic Labeling of Piretanide-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piretanide is a potent loop diuretic used in the treatment of edema and hypertension.[1][2] Isotopic labeling, particularly with deuterium (a stable, non-radioactive isotope of hydrogen), is a critical tool in drug development.[3][4] Deuterated compounds like Piretanide-d4 are invaluable for pharmacokinetic studies, metabolic profiling, and as internal standards in bioanalytical assays, offering a distinct mass signature for precise quantification.[5]

This guide details a proposed synthetic route for this compound, focusing on the introduction of deuterium into the pyrrolidine moiety of the molecule. This strategic placement is anticipated to influence the metabolic profile of the drug, as the pyrrolidine ring can be a site of metabolic activity.

Proposed Synthetic Pathway for this compound

The synthesis of this compound can be achieved through a multi-step process involving the preparation of a deuterated pyrrolidine precursor followed by its coupling with a suitably functionalized phenoxy-sulfamoylbenzoic acid backbone.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Synthesis of Pyrrolidine-d4 (Precursor)

A common method for the synthesis of deuterated pyrrolidine involves the reduction of succinimide with a deuterium source, such as lithium aluminum deuteride (LiAlD₄).

Materials:

-

Succinimide

-

Lithium aluminum deuteride (LiAlD₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dry ice/acetone bath

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

Procedure:

-

A solution of succinimide in anhydrous diethyl ether is prepared in a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.

-

The flask is cooled in a dry ice/acetone bath.

-

A solution of LiAlD₄ in anhydrous diethyl ether is added dropwise to the succinimide solution under a nitrogen atmosphere with constant stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours.

-

The reaction is quenched by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water.

-

The resulting precipitate is filtered off, and the organic layer is separated.

-

The ethereal solution is dried over anhydrous sodium sulfate.

-

The solvent is removed by distillation to yield crude pyrrolidine-d4. Further purification can be achieved by fractional distillation.

Synthesis of 3-Amino-4-phenoxy-5-sulfamoylbenzoic Acid (Backbone)

This multi-step synthesis starts from 4-chlorobenzoic acid.

Step 1: Synthesis of 4-Chloro-3-nitro-5-sulfamoylbenzoic Acid

-

4-Chlorobenzoic acid is treated with an excess of chlorosulfonic acid to yield 4-chloro-3-chlorosulfonylbenzoic acid.

-

The resulting product is then nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group, yielding 4-chloro-3-chlorosulfonyl-5-nitrobenzoic acid.

-

The chlorosulfonyl group is then converted to a sulfamoyl group by reaction with aqueous ammonia, affording 4-chloro-3-nitro-5-sulfamoylbenzoic acid.

Step 2: Synthesis of 4-Phenoxy-3-nitro-5-sulfamoylbenzoic Acid

-

4-Chloro-3-nitro-5-sulfamoylbenzoic acid is subjected to a nucleophilic aromatic substitution reaction with phenol in the presence of a base (e.g., potassium carbonate) in a suitable solvent like dimethylformamide (DMF).

-

The reaction mixture is heated to facilitate the displacement of the chlorine atom by the phenoxy group.

Step 3: Synthesis of 3-Amino-4-phenoxy-5-sulfamoylbenzoic Acid

-

The nitro group of 4-phenoxy-3-nitro-5-sulfamoylbenzoic acid is reduced to an amino group. This can be achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere or by using a reducing agent such as iron powder in acidic medium.

Synthesis of this compound

The final step involves the coupling of the deuterated pyrrolidine with the prepared benzoic acid backbone. A plausible method is a nucleophilic aromatic substitution reaction where the amino group of the backbone is first converted to a better leaving group. A more direct approach, however, involves the reductive amination of 3-amino-4-phenoxy-5-sulfamoylbenzoic acid with a precursor to the pyrrolidine ring, though for incorporating a pre-synthesized deuterated pyrrolidine, a direct substitution on a halogenated precursor is more straightforward.

Procedure (via Nucleophilic Aromatic Substitution):

-

Starting from 3-chloro-4-phenoxy-5-sulfamoylbenzoic acid (which can be synthesized from 3-amino-4-phenoxy-5-sulfamoylbenzoic acid via a Sandmeyer reaction), a mixture of this chloro-derivative and an excess of pyrrolidine-d4 is heated in a high-boiling point solvent such as dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP).

-

The reaction may be facilitated by the presence of a base like potassium carbonate to neutralize the HCl generated.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the reaction mixture is cooled and poured into water.

-

The precipitated product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

Quantitative Data

The following tables summarize the expected quantitative data for the key steps in the synthesis of this compound. These values are based on typical yields and purities reported in the literature for similar transformations.

Table 1: Synthesis of Pyrrolidine-d4

| Parameter | Expected Value |

| Yield | 60-80% |

| Purity (GC-MS) | >98% |

| Isotopic Enrichment (¹H NMR, MS) | >98% |

Table 2: Synthesis of 3-Amino-4-phenoxy-5-sulfamoylbenzoic Acid

| Reaction Step | Starting Material | Product | Expected Yield |

| Chlorosulfonation & Nitration | 4-Chlorobenzoic Acid | 4-Chloro-3-nitro-5-sulfamoylbenzoic Acid | 70-85% |

| Phenoxylation | 4-Chloro-3-nitro-5-sulfamoylbenzoic Acid | 4-Phenoxy-3-nitro-5-sulfamoylbenzoic Acid | 75-90% |

| Reduction | 4-Phenoxy-3-nitro-5-sulfamoylbenzoic Acid | 3-Amino-4-phenoxy-5-sulfamoylbenzoic Acid | 85-95% |

Table 3: Final Synthesis of this compound

| Parameter | Expected Value |

| Yield | 50-70% |

| Purity (HPLC) | >99% |

| Isotopic Purity (MS) | >98% |

Experimental Workflow and Logical Relationships

The following diagram illustrates the overall workflow for the synthesis and analysis of this compound.

Caption: Overall workflow for this compound synthesis.

Conclusion

This technical guide outlines a detailed and feasible synthetic route for this compound. The proposed pathway leverages established chemical reactions and provides a framework for the preparation of this important isotopically labeled compound for research and development purposes. The successful synthesis and characterization of this compound will enable more precise and accurate bioanalytical studies, contributing to a better understanding of the pharmacokinetics and metabolism of Piretanide. Researchers should adapt and optimize the described protocols based on their specific laboratory conditions and available resources.

References

- 1. portlandpress.com [portlandpress.com]

- 2. ijrpc.com [ijrpc.com]

- 3. CA1082191A - Process for the preparation of sulfamylbenzoic acids - Google Patents [patents.google.com]

- 4. CN102766043A - Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid - Google Patents [patents.google.com]

- 5. CN86108913A - Synthesis method of diuretic drug buuramine - Google Patents [patents.google.com]

Decoding the Piretanide-d4 Certificate of Analysis: A Technical Guide

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a deuterated internal standard like Piretanide-d4 is a critical document. It provides the necessary assurance of the material's identity, purity, and quality, which are fundamental for the accuracy and reliability of quantitative bioanalytical studies. This guide offers an in-depth explanation of the data and methodologies typically presented in a this compound CoA.

Compound Identification and Characterization

The initial section of a CoA confirms the fundamental properties of the material. This data is crucial for verifying that the supplied compound is indeed this compound and for use in various laboratory information management systems.

| Parameter | Typical Specification | Description |

| Compound Name | This compound | The common chemical name with the deuterium label indicated. |

| Catalogue Number | e.g., PA STI 074090 | A unique identifier assigned by the supplier for tracking purposes.[1] |

| CAS Number | 1246816-90-9 | The unique Chemical Abstracts Service registry number for this specific deuterated compound.[1] |

| Molecular Formula | C₁₇H₁₄D₄N₂O₅S | Denotes the elemental composition, explicitly indicating the four deuterium atoms.[1] |

| Molecular Weight | 366.42 g/mol | The mass of one mole of the deuterated compound, calculated based on the specific isotopic composition.[1] |

| Appearance | White to Off-White Solid | A qualitative description of the physical state and color of the material. |

| Solubility | Soluble in DMSO, Methanol | Information on suitable solvents for preparing stock and working solutions. |

Purity and Impurity Profile

The assessment of purity is a cornerstone of the CoA. It ensures that the internal standard is free from contaminants that could interfere with the analytical assay. Various analytical techniques are employed to provide a comprehensive purity profile.

| Analysis | Method | Typical Specification | Purpose |

| Purity (by HPLC) | HPLC-UV | ≥98% | To quantify the percentage of the main compound relative to detectable impurities. |

| Isotopic Purity | Mass Spectrometry | ≥99% Deuterium Incorporation | To confirm the level of deuterium incorporation and the absence of significant amounts of the unlabeled parent compound. |

| Residual Solvents | GC-HS | Conforms to ICH Q3C | To quantify any remaining solvents from the synthesis and purification processes. |

| Water Content | Karl Fischer Titration | ≤0.5% | To determine the amount of water present in the material, which is important for accurate weighing. |

| Related Impurities | HPLC or LC-MS | Individual Impurity: ≤0.5%Total Impurities: ≤2.0% | To identify and quantify any impurities that are structurally related to Piretanide.[2][3] |

Identity Confirmation

Confirmation of the chemical structure is essential. A combination of spectroscopic techniques provides unambiguous identification of this compound.

| Analysis | Method | Result | Purpose |

| ¹H NMR | Proton Nuclear Magnetic Resonance Spectroscopy | Conforms to Structure | To confirm the overall structure of the molecule and the positions of the deuterium labels by observing the absence of specific proton signals. |

| Mass Spectrum | Mass Spectrometry (e.g., ESI-MS) | Conforms to Molecular Weight | To confirm the molecular weight of the compound and provide evidence of the deuterium incorporation. |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the CoA.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds. It separates the main compound from any potential impurities based on their differential interactions with a stationary phase.

A typical HPLC method for Piretanide analysis involves a reversed-phase column, such as a C18, with a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and an aqueous buffer.[4][5] Detection is commonly performed using a UV detector at a wavelength where Piretanide exhibits strong absorbance.[4]

Mass Spectrometry for Identity and Isotopic Purity

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, it serves two critical purposes: confirming the molecular weight and determining the isotopic purity. The sample is introduced into the mass spectrometer, ionized, and the resulting ions are separated based on their mass-to-charge ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. For this compound, ¹H NMR is used to confirm the positions of the deuterium atoms. Deuterium is not observed in ¹H NMR, so the absence of signals at specific chemical shifts, when compared to the spectrum of unlabeled Piretanide, confirms the successful and site-specific deuteration.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Piretanide Impurity - Analytica Chemie [analyticachemie.in]

- 3. veeprho.com [veeprho.com]

- 4. Stability-indicating methods for the determination of piretanide in presence of the alkaline induced degradates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of piretanide and furosemide in pharmaceuticals and human urine by high-performance liquid chromatography with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physical and Chemical Properties of Piretanide-d4

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the physical and chemical properties of Piretanide-d4, a deuterated analog of the loop diuretic Piretanide. This guide is intended to serve as a technical resource, offering detailed data, experimental methodologies, and a visualization of the parent compound's mechanism of action to support research and development activities.

Introduction to this compound

This compound is the deuterium-labeled version of Piretanide, a potent loop diuretic used in the management of hypertension and edema.[1][2][3] Deuterated compounds like this compound are valuable tools in pharmacokinetic studies, particularly in mass spectrometry-based bioanalysis, where they serve as internal standards for the accurate quantification of the parent drug, Piretanide. The inclusion of deuterium atoms results in a higher molecular weight, allowing for its differentiation from the unlabeled compound without significantly altering its chemical properties.

Physical and Chemical Data

The core physical and chemical properties of this compound are summarized in the tables below. This data is essential for a variety of applications, including formulation development, analytical method development, and metabolic research.

Table 1: General and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 4-phenoxy-3-sulfamoyl-5-(2,2,5,5-tetradeuteriopyrrolidin-1-yl)benzoic acid | PubChem[4] |

| Synonyms | Arelix-d4, Arlix-d4, Diumax-d4, Eurelix-d4 | Clearsynth[5] |

| CAS Number | 1246816-90-9 | Clearsynth[5], PubChem[4] |

| Molecular Formula | C₁₇H₁₄D₄N₂O₅S | Clearsynth[5] |

| Molecular Weight | 366.42 g/mol | Clearsynth[5], PubChem[4] |

| Exact Mass | 366.11874984 Da | PubChem[4] |

| Appearance | White Solid | Pharmaffiliates[6] |

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| XLogP3-AA | 2.2 | PubChem[4] |

| Hydrogen Bond Donor Count | 2 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 7 | PubChem[7] |

| Rotatable Bond Count | 5 | PubChem[7] |

| Topological Polar Surface Area | 118 Ų | PubChem[7] |

Table 3: Solubility and Storage of Piretanide (as a proxy for this compound)

| Property | Value | Source |

| Solubility | DMSO: 250 mg/mL (689.85 mM) | GlpBio |

| Storage Temperature | 2-8°C (Refrigerator) | Pharmaffiliates[6] |

| Long-term Storage (Stock Solution) | -80°C (up to 6 months), -20°C (up to 1 month) | MedChemExpress[8], GlpBio |

Experimental Protocols

The characterization of this compound relies on a suite of analytical techniques. Below are detailed methodologies for key experiments relevant to determining its properties.

3.1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique for assessing the purity of this compound and for its quantification in various matrices.

-

Objective: To separate this compound from its non-deuterated counterpart and any potential impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A µ-Bondapak C18 column is a suitable choice for separation.[9]

-

Mobile Phase: A mixture of methanol, water, and acetic acid in a ratio of 70:30:1 (v/v/v) has been shown to be effective for the separation of Piretanide and its degradants.[9]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[9]

-

Detection: UV detection at a wavelength of 275 nm is appropriate for monitoring the elution of this compound.[9]

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent, such as DMSO, and then diluted with the mobile phase to the desired concentration.

3.2. Mass Spectrometry (MS) for Structural Confirmation and Quantification

Mass spectrometry is a critical tool for confirming the identity and isotopic enrichment of this compound.

-

Objective: To verify the molecular weight of this compound and to determine the extent of deuterium incorporation.

-

Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (qTOF) instrument, coupled with an appropriate ionization source (e.g., electrospray ionization - ESI).

-

Method:

-

A dilute solution of this compound is infused into the mass spectrometer.

-

The instrument is operated in positive or negative ion mode to generate protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions.

-

The mass-to-charge ratio (m/z) of the molecular ion is measured to confirm the molecular weight.

-

Tandem mass spectrometry (MS/MS) can be performed to generate fragmentation patterns, which can be compared to the fragmentation of unlabeled Piretanide to confirm the location of the deuterium labels.[10]

-

3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the molecular structure of this compound.

-

Objective: To confirm the chemical structure and the positions of the deuterium atoms.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., DMSO-d6).

-

Experiments:

-

¹H NMR: The absence of signals at specific chemical shifts corresponding to the pyrrolidinyl protons in the spectrum of unlabeled Piretanide would confirm the successful incorporation of deuterium.

-

¹³C NMR: The carbon signals adjacent to the deuterium atoms may show characteristic splitting patterns (due to C-D coupling) and a slight upfield shift.

-

²H NMR: A deuterium NMR spectrum would show a signal corresponding to the deuterium atoms in the molecule, providing direct evidence of labeling.

-

Mechanism of Action of Piretanide

Piretanide, the parent compound of this compound, is a loop diuretic that exerts its therapeutic effect by inhibiting the Na-K-2Cl symporter in the thick ascending limb of the Loop of Henle in the kidneys.[1][2][11] This inhibition prevents the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the blood.[11] The increased concentration of these ions in the tubular fluid leads to an osmotic effect, drawing water into the tubules and increasing urine output.[2][12]

Caption: Mechanism of action of Piretanide in the thick ascending limb of the Loop of Henle.

Conclusion

This compound is an indispensable tool for researchers in drug metabolism and pharmacokinetics. This guide provides a centralized resource of its key physical and chemical properties, along with standardized experimental protocols for its analysis. The provided data and methodologies are intended to facilitate the design and execution of studies involving Piretanide and its deuterated analog.

References

- 1. Piretanide. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piretanide : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 3. Piretanide - Wikipedia [en.wikipedia.org]

- 4. This compound (Major) | C17H18N2O5S | CID 71751694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. omsynth.com [omsynth.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Piretanide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Stability-indicating methods for the determination of piretanide in presence of the alkaline induced degradates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Digitizing mass spectrometry data to explore the chemical diversity and distribution of marine cyanobacteria and algae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. What is the mechanism of Piretanide? [synapse.patsnap.com]

Piretanide-d4: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical guide on the stability and storage of Piretanide-d4 based on general principles for deuterated compounds and available data for non-deuterated Piretanide. As of the writing of this guide, specific public stability studies on this compound are not available. The recommendations herein are intended to serve as a starting point for researchers, and it is crucial to perform compound-specific stability studies to establish definitive storage conditions and shelf-life.

Introduction

Piretanide is a loop diuretic that acts by inhibiting the Na+/K+/2Cl- cotransporter in the thick ascending limb of the loop of Henle, leading to increased excretion of salt and water.[1][2] Its deuterated analog, this compound, is a valuable tool in pharmacokinetic and metabolic studies, offering a way to trace and quantify the drug with high precision using mass spectrometry. The substitution of hydrogen with deuterium atoms can also lead to a more stable chemical bond, potentially altering the metabolic profile and enhancing the pharmacokinetic properties of the drug.[3]

Understanding the stability and appropriate storage conditions of this compound is paramount for ensuring the integrity of experimental data and the successful development of drug products. This guide summarizes best practices for the storage and handling of this compound and provides a framework for establishing its stability profile.

Recommended Storage Conditions

The following table outlines the recommended storage conditions for this compound, synthesized from general guidelines for deuterated compounds and specific information for Piretanide stock solutions.[4]

| Form | Temperature | Humidity | Light | Duration | Special Considerations |

| Solid (Powder) | -20°C or -80°C | < 40% RH (Dry Place) | Protect from light (Amber vial) | Long-term | Allow vial to equilibrate to room temperature before opening to prevent condensation. |

| Stock Solution | -80°C | N/A | Protect from light | Up to 6 months[4] | Use of a suitable solvent is critical. Prepare fresh working solutions for in-vivo experiments.[4] |

| Stock Solution | -20°C | N/A | Protect from light | Up to 1 month[4] | Frequent freeze-thaw cycles should be avoided. |

Stability-Indicating Experimental Protocols

A stability-indicating method is crucial for determining the stability of a drug substance by its ability to resolve the parent drug from its degradation products. The following protocols are based on established methods for Piretanide and general guidelines for stability testing.[5][6]

Forced Degradation Studies

Forced degradation (or stress testing) is essential to identify potential degradation pathways and to develop a stability-indicating analytical method.[6][7]

Objective: To generate potential degradation products of this compound under various stress conditions.

Methodology:

-

Preparation of this compound solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at 60°C for 24 hours.[5]

-

Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.[7]

-

Thermal Degradation: Expose the solid drug to 70°C for 48 hours.

-

Photostability: Expose the drug solution to light conditions as specified in ICH Q1B guidelines.

-

-

Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

Objective: To develop a quantitative HPLC method to separate and quantify this compound from its potential degradation products.

Methodology: [5]

-

Column: µ-Bondapak C18 column or equivalent.

-

Mobile Phase: A mixture of methanol, water, and acetic acid (e.g., 70:30:1, v/v/v).[5] The exact ratio may need to be optimized for this compound.

-

Flow Rate: 1.0 mL/min.[5]

-

Detection: UV detector at 275 nm.[5]

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient or controlled (e.g., 30°C).

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Experimental Workflow for Stability Study

Caption: Workflow for a forced degradation study of this compound.

Signaling Pathway of Piretanide's Mechanism of Action

Caption: Inhibition of the NKCC2 cotransporter by Piretanide.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. journals.physiology.org [journals.physiology.org]

- 3. pnrjournal.com [pnrjournal.com]

- 4. Na–K–Cl cotransporter - Wikipedia [en.wikipedia.org]

- 5. Stability-indicating methods for the determination of piretanide in presence of the alkaline induced degradates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

- 7. asianjpr.com [asianjpr.com]

An In-Depth Technical Guide to the Mechanism of Action of Piretanide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism of action of Piretanide, a potent loop diuretic. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and related fields. This document delves into the core pharmacology of Piretanide, detailing its interaction with its primary molecular target, the subsequent physiological effects, and the experimental methodologies used to elucidate these actions.

Core Mechanism of Action: Inhibition of the Na+-K+-2Cl- Cotransporter (NKCC2)

Piretanide exerts its diuretic effect primarily by inhibiting the Na+-K+-2Cl- cotransporter, specifically the NKCC2 isoform, located in the apical membrane of the thick ascending limb (TAL) of the loop of Henle in the kidney.[1][2] This transporter is a key component of renal salt reabsorption, responsible for reclaiming approximately 25% of the filtered sodium load.[3]

By binding to the NKCC2 protein, Piretanide competitively blocks the transport of sodium (Na+), potassium (K+), and chloride (Cl-) ions from the tubular fluid into the epithelial cells of the TAL.[1] This inhibition of ion reabsorption leads to an increased concentration of these electrolytes in the tubular fluid, consequently increasing the osmolarity of the urine. This osmotic effect retains water within the nephron, leading to a significant increase in urine output, a process known as diuresis. The increased excretion of Na+ (natriuresis) and Cl- (chloruresis) is the primary therapeutic outcome.

Signaling Pathway and Molecular Interaction

The interaction of Piretanide with the NKCC2 cotransporter is a direct, reversible binding event. This disrupts the normal physiological cascade of ion transport in the TAL, which is crucial for establishing the hypertonic medullary interstitium necessary for concentrating urine. The resulting increase in distal tubular flow and sodium load can also indirectly influence other segments of the nephron.

Quantitative Data on Piretanide's Efficacy

The following tables summarize key quantitative data that define the potency and efficacy of Piretanide.

Table 1: In Vitro Inhibitory and Binding Characteristics

| Parameter | Value | Species/System | Reference |

| pIC50 (NKCC2) | 5.97 | Rat (mTAL) | [4] |

| IC50 (NKCC2) | ~1.07 µM | Rat (mTAL) | Calculated from pIC50 |

| Kd (High-affinity site) | 2.1 ± 1.4 nM | Madin-Darby Canine Kidney (MDCK) Cells | [5] |

| Kd (Low-affinity site) | 264 ± 88 nM | Madin-Darby Canine Kidney (MDCK) Cells | [5] |

| EC50 (Na+ gain retardation) | 3-4 µM | Cultured cells (HeLa, MDCK, BC3H1) | [6] |

Table 2: In Vivo Dose-Response on Urinary Excretion in Humans

| Dose (Oral) | Net Urine Volume Increase (mL/7h) | Net Na+ Excretion Increase (mmol/7h) | Net K+ Excretion Increase (mmol/7h) | Reference |

| 3 mg | 435 | 55.8 | 8.9 | [7] |

| 6 mg | 711 | 91.5 | 13.6 | [7] |

| 12 mg | 988 | 127.2 | 18.2 | [7] |

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies employed to characterize the mechanism of action of Piretanide.

Measurement of Na+-K+-2Cl- Cotransporter Activity (86Rb+ Uptake Assay)

This in vitro assay is a widely used method to assess the activity of the Na+-K+-2Cl- cotransporter by measuring the uptake of a radioactive potassium analog, Rubidium-86 (86Rb+).

Objective: To quantify the inhibitory effect of Piretanide on NKCC2 activity.

Methodology:

-

Cell Culture: Cells expressing the NKCC2 cotransporter (e.g., MDCK cells or Xenopus oocytes injected with NKCC2 cRNA) are cultured to confluence in appropriate media.[4][5]

-

Pre-incubation: The cells are washed and pre-incubated in a buffer solution containing ouabain to inhibit the Na+/K+-ATPase, thus isolating the activity of the Na+-K+-2Cl- cotransporter.[4]

-

Incubation with Piretanide: Cells are then incubated with varying concentrations of Piretanide for a defined period.

-

86Rb+ Uptake: A solution containing 86Rb+ is added to the cells, and the uptake is allowed to proceed for a short period (typically a few minutes).

-

Termination of Uptake: The uptake is stopped by rapidly washing the cells with an ice-cold "stop solution" to remove extracellular 86Rb+.

-

Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular 86Rb+ is quantified using a scintillation counter.

-

Data Analysis: The amount of 86Rb+ uptake is plotted against the concentration of Piretanide to determine the IC50 value, which is the concentration of the drug that inhibits 50% of the cotransporter activity.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) of Piretanide to its receptor, the NKCC2 cotransporter.

Objective: To quantify the binding characteristics of Piretanide to renal membranes.

Methodology:

-

Membrane Preparation: Renal tissue (e.g., from rabbit or rat kidney medulla) is homogenized, and the cell membranes containing the NKCC2 cotransporter are isolated by centrifugation.[8]

-

Incubation: The isolated membranes are incubated with a fixed concentration of a radiolabeled form of Piretanide (e.g., [3H]Piretanide) and varying concentrations of unlabeled Piretanide.

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The membrane-bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data is analyzed using Scatchard or non-linear regression analysis to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

In Vivo Assessment of Diuretic and Natriuretic Effects in Humans

Clinical studies in healthy volunteers or patients are essential to determine the dose-response relationship of Piretanide on urine and electrolyte excretion.

Objective: To evaluate the in vivo efficacy of different doses of Piretanide.

Methodology:

-

Subject Enrollment and Standardization: Healthy volunteers are enrolled, and their diet and fluid intake are standardized for a period before and during the study to ensure baseline stability.[7]

-

Drug Administration: Subjects receive a single oral dose of Piretanide at different concentrations (e.g., 3 mg, 6 mg, 12 mg) or a placebo in a randomized, crossover design.

-

Urine Collection: Urine is collected at regular intervals (e.g., hourly) for a specified period (e.g., 7-24 hours) after drug administration.[7]

-

Measurement of Urine Volume and Electrolytes: The volume of each urine sample is measured. The concentrations of sodium and potassium in the urine are determined using a flame photometer.

-

Data Analysis: The cumulative urine output and electrolyte excretion are calculated for each dose and compared to placebo. Dose-response curves are generated to assess the diuretic and natriuretic potency of Piretanide.

Conclusion

Piretanide is a potent loop diuretic that acts by directly inhibiting the Na+-K+-2Cl- cotransporter (NKCC2) in the thick ascending limb of the loop of Henle. This inhibition leads to a significant increase in the urinary excretion of sodium, chloride, potassium, and water, resulting in its therapeutic diuretic and antihypertensive effects. The quantitative data from in vitro and in vivo studies confirm its high potency. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of Piretanide and other loop diuretics. This in-depth understanding of its mechanism of action is crucial for its optimal clinical use and for the development of novel diuretic agents.

References

- 1. teachmephysiology.com [teachmephysiology.com]

- 2. Ascending limb of loop of Henle - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Direct control of Na+-K+-2Cl−-cotransport protein (NKCC1) expression with aldosterone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cotransport of water by Na+–K+–2Cl− cotransporters expressed in Xenopus oocytes: NKCC1 versus NKCC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

An In-depth Technical Guide to the Pharmacological Class of Piretanide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piretanide is a potent high-ceiling loop diuretic, a class of pharmacological agents that exert their effects on the thick ascending limb of the loop of Henle.[1][2] Structurally related to other sulfonamide diuretics like furosemide and bumetanide, piretanide is utilized in the management of hypertension and edematous states resulting from congestive heart failure, as well as renal and hepatic diseases.[1][3] Its primary mechanism of action involves the reversible inhibition of the Na⁺-K⁺-2Cl⁻ symporter (NKCC2) in the apical membrane of epithelial cells in the thick ascending limb, leading to a significant increase in the excretion of sodium, chloride, potassium, and water.[4][5] This guide provides a comprehensive overview of the pharmacological properties of piretanide, including its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and detailed experimental protocols for its evaluation.

Pharmacological Classification and Mechanism of Action

Piretanide is classified as a loop diuretic, also known as a high-ceiling diuretic, due to its significant diuretic efficacy.[1] The primary molecular target of piretanide is the Na⁺-K⁺-2Cl⁻ cotransporter 2 (NKCC2), an integral membrane protein located in the apical membrane of the epithelial cells of the thick ascending limb of the loop of Henle.[4][5]

By binding to the chloride-binding site of the NKCC2 transporter, piretanide competitively inhibits the reabsorption of sodium, potassium, and chloride ions from the tubular fluid into the interstitial space.[5] This inhibition disrupts the generation of the hypertonic medullary interstitium, which is crucial for the concentration of urine. Consequently, the osmotic gradient for water reabsorption in the collecting ducts is diminished, leading to a profound increase in the excretion of water and electrolytes.[5]

Signaling Pathway of Piretanide Action

Caption: Mechanism of action of piretanide in the thick ascending limb of the loop of Henle.

Quantitative Pharmacological Data

The following tables summarize key quantitative data regarding the pharmacokinetics, pharmacodynamics, and relative potency of piretanide.

Table 1: Pharmacokinetic Parameters of Piretanide in Healthy Adults

| Parameter | Value | Reference |

| Bioavailability (oral) | ~92% | [6] |

| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | [7] |

| Plasma Protein Binding | >95% | [3] |

| Volume of Distribution (Vd) | 0.30 - 0.74 L/kg | [7] |

| Elimination Half-life (t½) | 1.2 - 4.1 hours | [7] |

| Total Plasma Clearance | 122.8 - 184.0 mL/min | [7] |

| Renal Clearance | 1.5 - 5.2 mL/min | [7] |

| Primary Route of Elimination | Renal and extrarenal | [6] |

Table 2: Comparative Potency of Loop Diuretics

| Diuretic | Equivalent Oral Dose | Reference |

| Piretanide | 6 mg | [3] |

| Furosemide | 40 mg | [3] |

| Bumetanide | 1 mg | [8] |

Note: These are approximate equipotent doses for diuretic effect and may vary depending on the patient's clinical condition.

Table 3: Pharmacodynamic Effects of Piretanide on Urinary Electrolyte Excretion

| Electrolyte | Effect | Reference |

| Sodium (Na⁺) | Significantly Increased | [3] |

| Chloride (Cl⁻) | Significantly Increased | [7] |

| Potassium (K⁺) | Increased | [3] |

| Calcium (Ca²⁺) | Increased | [7] |

| Magnesium (Mg²⁺) | Increased | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological properties of piretanide.

In Vivo Diuretic Activity in a Rat Model (Lipschitz Test)

This protocol is a modification of the Lipschitz test, a standard method for screening diuretic activity in rats.

Caption: Workflow for assessing in vivo diuretic activity in rats.

-

Animals: Male Wistar rats (150-200 g) are used. The animals are acclimatized to metabolic cages for at least 3 days prior to the experiment.[1][3]

-

Fasting: The rats are fasted for 18 hours before the experiment, with free access to water.[1]

-

Grouping: The animals are divided into the following groups (n=6 per group):

-

Control Group: Receives the vehicle (e.g., normal saline).

-

Standard Group: Receives a standard diuretic (e.g., furosemide, 10 mg/kg, i.p.).[1]

-

Test Groups: Receive different doses of piretanide (e.g., 1, 5, 10 mg/kg, p.o. or i.p.).

-

-

Hydration: To ensure a measurable urine output, all animals are hydrated with normal saline (0.9% NaCl) at a dose of 15 mL/kg, administered orally.[9]

-

Treatment Administration: Immediately after hydration, the respective treatments are administered to each group.

-

Urine Collection: The rats are placed individually in metabolic cages, which are designed to separate urine and feces. Urine is collected for a period of 5 to 24 hours.[1]

-

Analysis:

-

The total volume of urine collected from each rat is measured.

-

The concentrations of sodium (Na⁺), potassium (K⁺), and chloride (Cl⁻) in the urine samples are determined using a flame photometer or ion-selective electrodes.[10]

-

-

Data Evaluation: The diuretic activity is calculated by comparing the urine volume and electrolyte excretion in the test and standard groups with the control group.

In Vitro Na⁺-K⁺-2Cl⁻ Symporter (NKCC2) Inhibition Assay

This protocol describes a cell-based assay to determine the inhibitory activity of piretanide on the NKCC2 transporter.

Caption: Workflow for the in vitro NKCC2 inhibition assay.

-

Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing the human NKCC2 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate selection antibiotics.[11]

-

Cell Seeding: The cells are seeded into 96-well black-walled microplates at a suitable density to achieve a confluent monolayer on the day of the assay.

-

Pre-incubation: The cell monolayer is washed with a chloride-free buffer (e.g., containing sodium gluconate instead of NaCl). The cells are then pre-incubated for 10-15 minutes with varying concentrations of piretanide or the vehicle in the chloride-free buffer.

-

Assay Initiation: The assay is initiated by adding a buffer containing a source of thallium (Tl⁺), which acts as a congener for K⁺, and a Tl⁺-sensitive fluorescent dye (e.g., FluxOR™). The influx of Tl⁺ through the NKCC2 transporter leads to an increase in fluorescence.[12]

-

Fluorescence Measurement: The change in fluorescence is monitored in real-time using a fluorescence microplate reader.

-

Data Analysis: The initial rate of Tl⁺ influx is calculated from the slope of the fluorescence versus time curve. The inhibitory effect of piretanide is determined by comparing the influx rates in the presence and absence of the compound. The half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the concentration-response data to a suitable pharmacological model.

Conclusion

Piretanide is a well-characterized loop diuretic with a clear mechanism of action and a predictable pharmacokinetic and pharmacodynamic profile. Its potent diuretic and natriuretic effects make it a valuable therapeutic agent in the management of fluid overload and hypertension. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of piretanide and other compounds within this important pharmacological class. The provided data and methodologies are intended to serve as a valuable resource for researchers and drug development professionals in the field of cardiovascular and renal pharmacology.

References

- 1. rjptsimlab.com [rjptsimlab.com]

- 2. ijpp.com [ijpp.com]

- 3. drnaitiktrivedi.com [drnaitiktrivedi.com]

- 4. researchgate.net [researchgate.net]

- 5. Rat NKCC2/NKCC1 cotransporter selectivity for loop diuretic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Renal effects of piretanide in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. scribd.com [scribd.com]

- 9. Evaluation of Diuretic Activity and Phytochemical Contents of Aqueous Extract of the Shoot Apex of Podocarpus falcactus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. Comparison of Na-K-Cl cotransporters. NKCC1, NKCC2, and the HEK cell Na-L-Cl cotransporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. High-throughput fluorescent-based NKCC functional assay in adherent epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

Piretanide-d4: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Piretanide-d4, a deuterated analog of the loop diuretic Piretanide. It is intended for researchers, scientists, and drug development professionals, offering comprehensive information on its procurement, and potential applications in experimental settings. This guide includes detailed supplier information, experimental protocols, and a visualization of its mechanism of action.

Supplier and Ordering Information

This compound is available from several specialized chemical suppliers. The following table summarizes the available quantitative data and ordering information to facilitate procurement for research purposes.

| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |

| Mithridion | rw2-trc-p508702-1mg | Not Specified | 1 mg | $504.72[1] |

| rw2-trc-p508702-10mg | Not Specified | 10 mg | $2,241.44[2] | |

| Omsynth Lifesciences | OM_5279 | 98.15% | In-stock (quantity not specified) | Inquire for price[3] |

| MedChemExpress | HY-119816S | Not Specified | Not Specified | Request a quote[4] |

Physicochemical Data:

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₄D₄N₂O₅S | [3] |

| Molecular Weight | 366.42 g/mol | [3] |

| CAS Number | 1246816-90-9 | [3] |

Mechanism of Action: Inhibition of the Na+-K+-2Cl- Cotransporter (NKCC2)

Piretanide exerts its diuretic effect by inhibiting the Na+-K+-2Cl- cotransporter (NKCC2), located in the apical membrane of the thick ascending limb of the loop of Henle in the kidney.[5][6] This inhibition disrupts the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the blood. The reduced reabsorption of these ions leads to a decrease in the osmotic gradient in the renal medulla, which in turn diminishes the reabsorption of water in the collecting duct, resulting in increased urine output (diuresis).[7] The following diagram illustrates this signaling pathway.

Caption: Mechanism of action of this compound in the thick ascending limb.

Experimental Protocols

In Vitro Inhibition of NKCC2 Activity using a ⁸⁶Rb⁺ Uptake Assay

This protocol is adapted from a method for assessing the inhibitory potency of bumetanide derivatives on the human NKCC2A transporter expressed in Xenopus laevis oocytes and can be used to evaluate this compound.[5]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on NKCC2A activity.

Materials:

-

Xenopus laevis oocytes expressing human NKCC2A.

-

This compound stock solution (e.g., 10 mM in DMSO).

-

⁸⁶Rb⁺ (as a tracer for K⁺).

-

Assay buffer (composition to be optimized based on the specific oocyte expression system).

-

Scintillation fluid and counter.

Methodology:

-

Oocyte Preparation: Prepare and maintain Xenopus laevis oocytes expressing hNKCC2A according to standard laboratory protocols.

-

Preparation of this compound Dilutions: Prepare a serial dilution of this compound from the stock solution to achieve a range of final concentrations for the dose-response curve. The solvent (e.g., DMSO) concentration should be kept constant across all dilutions and should not exceed a level that affects oocyte viability or transporter activity.

-

⁸⁶Rb⁺ Uptake Assay:

-

Pre-incubate the oocytes with the different concentrations of this compound for a predetermined time.

-

Initiate the uptake by adding the assay buffer containing ⁸⁶Rb⁺.

-

After a specific incubation period, stop the uptake by washing the oocytes with ice-cold, isotope-free buffer.

-

Lyse the oocytes and measure the incorporated ⁸⁶Rb⁺ using a scintillation counter.

-

-

Data Analysis:

-

Plot the ⁸⁶Rb⁺ uptake (as a percentage of the control without inhibitor) against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Bioanalytical Method for Quantification of Piretanide using this compound as an Internal Standard

This protocol provides a general framework for the quantification of Piretanide in biological matrices (e.g., plasma, urine) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.[8][9][10]

Objective: To develop and validate a robust bioanalytical method for the accurate quantification of Piretanide in biological samples.

Materials:

-

Piretanide analytical standard.

-

This compound internal standard.

-

Biological matrix (e.g., human plasma, urine).

-

LC-MS/MS system.

-

Extraction solvent (e.g., diethyl ether).

-

Reconstitution solution.

Methodology:

-

Sample Preparation:

-

Spiking: To a known volume of the biological matrix, add a specific amount of Piretanide (for calibration standards and quality control samples) and a fixed amount of this compound internal standard.

-

Extraction: Perform a liquid-liquid extraction by adding the extraction solvent, vortexing, and centrifuging to separate the organic and aqueous layers.

-

Evaporation and Reconstitution: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the reconstitution solution.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Inject the reconstituted sample into the LC-MS/MS system. Use a suitable C18 column and a mobile phase gradient to achieve chromatographic separation of Piretanide and this compound from matrix components.

-

Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Define specific precursor-to-product ion transitions for both Piretanide and this compound.

-

-

Data Analysis and Quantification:

-

Integrate the peak areas for both the analyte (Piretanide) and the internal standard (this compound).

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

-

Determine the concentration of Piretanide in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a bioanalytical method using a deuterated internal standard.

Caption: Bioanalytical workflow using a deuterated internal standard.

References

- 1. This compound (Major) 1mg | Mithridion [mithridion.com]

- 2. This compound (Major) 10mg | Mithridion [mithridion.com]

- 3. omsynth.com [omsynth.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Structure–activity relationships of bumetanide derivatives: correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Rapid assay for the quantification of piretanide in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. A validated liquid chromatography tandem mass spectrometry assay for the analysis of pretomanid in plasma samples from pulmonary tuberculosis patients - PMC [pmc.ncbi.nlm.nih.gov]

Safety data sheet (SDS) for Piretanide-d4.

An In-depth Technical Guide to the Safety Data for Piretanide-d4

Chemical Identification and Properties

This compound is a deuterated analog of Piretanide, a loop diuretic.[1] The primary structural difference is the substitution of four hydrogen atoms with deuterium on the pyrrolidine ring.[1] This isotopic labeling is typically used in research for pharmacokinetic studies or as an internal standard in mass spectrometry.

Substance Identification

| Identifier | Value | Source |

| IUPAC Name | 4-phenoxy-3-sulfamoyl-5-(2,2,5,5-tetradeuteriopyrrolidin-1-yl)benzoic acid | [1] |

| CAS Number | 1246816-90-9 | [1] |

| Molecular Formula | C₁₇H₁₄D₄N₂O₅S | [1] |

| Synonyms | This compound (Major) | [1] |

Physicochemical Properties

The following table summarizes key physical and chemical properties. Properties for the parent compound, Piretanide, are included for comparison.

| Property | This compound | Piretanide | Source |

| Molecular Weight | 366.4 g/mol | 362.4 g/mol | [1][2][3] |

| Exact Mass | 366.11874984 Da | 362.09364285 Da | [1][2] |

| Appearance | Solid (Assumed) | Crystalline Solid | N/A |

| Solubility | No data available | DMSO: 250 mg/mL (689.85 mM) | |

| LogP | No data available | 3.92 | [2] |

Hazard Identification and GHS Classification

The hazard classification for Piretanide is based on aggregated data from notifications to the ECHA C&L Inventory and supplier safety data sheets. It's important to note that some reports indicate the chemical does not meet GHS hazard criteria.[2]

GHS Hazard Summary

| Hazard Class | Hazard Code | Statement | Source |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [3] |

| Hazardous to the aquatic environment, short-term (acute) | H400 | Very toxic to aquatic life | [3] |

| Hazardous to the aquatic environment, long-term (chronic) | H410 / H412 | Very toxic to aquatic life with long lasting effects / Harmful to aquatic life with long lasting effects | [2][3] |

GHS Label Elements

-

Pictograms:

-

-

Signal Word: Warning

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[3]

-

P270: Do not eat, drink or smoke when using this product.[3]

-

P273: Avoid release to the environment.[3]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3]

-

P330: Rinse mouth.[3]

-

P391: Collect spillage.[3]

-

P501: Dispose of contents/container to an approved waste disposal plant.[3]

-

Toxicological Information & Mechanism of Action

Detailed toxicological studies for this compound are not available. The information below is based on Piretanide and general toxicological principles. Most supplier SDSs indicate that data for endpoints like skin corrosion, carcinogenicity, and reproductive toxicity has not been determined.[3][4]

Summary of Toxicological Effects

| Effect | Classification/Data | Source |

| Acute Oral Toxicity | Category 4 (H302: Harmful if swallowed) | [3] |

| Skin Corrosion/Irritation | Data not available | [3][4] |

| Serious Eye Damage/Irritation | Data not available | [3][4] |

| Respiratory or Skin Sensitization | Data not available | [3][4] |

| Germ Cell Mutagenicity | Data not available | [3][4] |

| Carcinogenicity | No ingredient is listed as a carcinogen by IARC, NTP, or OSHA | |

| Reproductive Toxicity | Data not available | [3][4] |

Mechanism of Action (Pharmacological Pathway)

Piretanide functions as a loop diuretic by inhibiting the Sodium-Potassium-Chloride Symporter (also known as NKCC2) in the thick ascending limb of the Loop of Henle within the kidney.[2] This inhibition prevents the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the blood, leading to increased excretion of these ions and water (diuresis).[2]

Handling, Storage, and First Aid

Proper handling and storage are crucial to ensure safety and maintain the integrity of the compound.

Safe Handling and Personal Protective Equipment (PPE)

| Precaution | Details | Source |

| Engineering Controls | Use only in areas with appropriate exhaust ventilation. Ensure access to a safety shower and eye wash station. | [3][4] |

| Handling | Avoid inhalation and contact with eyes and skin. Avoid the formation of dust and aerosols. | [3][4] |

| Hygiene | Do not eat, drink, or smoke when using. Wash hands and skin thoroughly after handling. | [3] |

| Eye Protection | Wear safety goggles with side-shields. | [3] |

| Hand Protection | Wear protective gloves. | [3] |

| Body Protection | Wear impervious clothing. | [3] |

| Respiratory Protection | Use a suitable respirator if dust is generated or ventilation is inadequate. | [3] |

Storage Conditions

| Condition | Temperature/Environment | Duration | Source |

| Powder | -20°C | 3 years | [4] |

| +4°C | 2 years | [4] | |

| In Solvent | -80°C | 6 months | [4][5] |

| -20°C | 1 month | [4][5] | |

| General | Keep container tightly sealed in a cool, well-ventilated area. Protect from direct sunlight and ignition sources. | [3][4] |

First Aid Measures

The following diagram outlines the recommended first aid procedures in case of exposure.

Experimental Protocols

Safety Data Sheets typically summarize the results of toxicological testing without providing detailed experimental protocols. The hazard classifications (e.g., H302) are based on results from standardized tests, often following guidelines from organizations like the OECD (Organisation for Economic Co-operation and Development). Below is a representative, generalized protocol for assessing acute oral toxicity, which is relevant to the "H302 - Harmful if swallowed" classification.

General Protocol: Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD Guideline 420)

This protocol describes a method for assessing acute oral toxicity that uses a stepwise procedure with a small number of animals.

-

Objective: To determine the presence or absence of mortality at a single, fixed dose level to allow for classification of the substance.

-

Test Principle: A group of animals (typically rodents, e.g., rats) is dosed at a defined level (e.g., 300 mg/kg or 2000 mg/kg). The outcome of this initial test determines the next step:

-

If mortality is observed, the test is repeated at a lower fixed dose.

-

If no mortality is observed, the test is repeated at a higher fixed dose to confirm the low toxicity.

-

-

Methodology:

-

Animals: Healthy, young adult rodents (e.g., one sex, typically females as they are often slightly more sensitive) are used. They are acclimatized to laboratory conditions before the study.

-

Housing: Animals are housed in appropriate cages with controlled temperature, humidity, and light cycles.

-

Dose Preparation: The test substance (this compound) is prepared in a suitable vehicle (e.g., water, corn oil). The concentration is adjusted to deliver the required dose in a small volume (typically 1-2 mL).

-

Administration: Animals are fasted overnight prior to dosing. The substance is administered by oral gavage directly into the stomach.

-

Observation: Animals are observed closely for the first 30 minutes, then periodically during the first 24 hours, and daily thereafter for a total of 14 days. Observations include changes in skin, fur, eyes, respiratory patterns, autonomic effects (e.g., salivation), and central nervous system effects (e.g., tremors, convulsions). Body weight is recorded weekly.

-

Endpoint: The primary endpoint is mortality within the 14-day observation period. At the end of the study, all surviving animals are euthanized and subjected to a gross necropsy.

-

-

Classification: The substance is classified based on the dose level at which mortality is observed, according to GHS criteria. For example, a substance causing mortality at 300 mg/kg but not at 50 mg/kg would be classified as Category 4 ("Harmful if swallowed").

References

Methodological & Application

Application Notes and Protocols for Piretanide Analysis in Human Urine

These application notes provide detailed protocols for the sample preparation of piretanide from human urine for quantitative analysis. Three common and effective methods are presented: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation. These protocols are intended for researchers, scientists, and drug development professionals.

Introduction

Piretanide is a potent loop diuretic used in the treatment of hypertension and edema. Accurate and reliable quantification of piretanide in human urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and anti-doping control. Urine, as a biological matrix, contains various endogenous substances that can interfere with analytical measurements. Therefore, effective sample preparation is a critical step to remove these interferences, concentrate the analyte, and ensure the accuracy and precision of the analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

This document outlines three distinct protocols for the extraction of piretanide from human urine:

-

Liquid-Liquid Extraction (LLE): A classic technique based on the differential solubility of the analyte between two immiscible liquid phases.

-

Solid-Phase Extraction (SPE): A more modern and often more efficient technique that utilizes a solid sorbent to isolate the analyte from the sample matrix.

-

Protein Precipitation: A rapid method to remove proteins from the sample, which can be a source of interference.

Each protocol is accompanied by a workflow diagram and a summary of expected performance data to aid in method selection and implementation.

Quantitative Data Summary

The following table summarizes the performance characteristics of the different sample preparation methods for piretanide and other diuretics in human urine. This allows for a direct comparison to aid in selecting the most appropriate method for a specific analytical requirement.

| Method | Analyte(s) | Recovery Rate (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages |

| Liquid-Liquid Extraction (LLE) | Piretanide and Furosemide | > 90%[1] | 15 ppb (for both)[1] | Not Specified | High recovery, cost-effective. |

| Liquid-Liquid Extraction (LLE) | Bumetanide | 71 ± 1%[2] | 0.25 ng/mL[2] | Not Specified | Good for removing gross matrix effects. |

| Solid-Phase Extraction (SPE) | Various Diuretics (including Piretanide) | 46 - 99%[3] | 0.001 - 5 mg/L[3] | Not Specified | High selectivity, cleaner extracts, potential for automation. |

| Solid-Phase Extraction (SPE) | Bumetanide | 84.2 ± 0.7%[2] | Not Specified | Not Specified | Higher recovery than LLE for this compound. |

| Solid-Phase Extraction (SPE) | Tricyclic Antidepressants | > 92%[4] | Not Specified | 0.02 ng/mL | Excellent recovery and low matrix effects.[4] |

| Protein Precipitation | General Urine Proteins | ~80% (Methanol/Chloroform)[5] | Not Applicable | Not Applicable | Rapid and simple procedure.[5] |

Experimental Protocols and Workflows

Liquid-Liquid Extraction (LLE)

This protocol is based on the principle of extracting piretanide from an acidified urine sample into an organic solvent.

Experimental Protocol:

-

Sample Preparation:

-

Pipette 1.0 mL of human urine into a 15 mL polypropylene centrifuge tube.

-

Add 1.0 mL of 1M potassium dihydrogen phosphate (KH₂PO₄) buffer (pH 4.3) to acidify the sample.

-

Vortex the mixture for 30 seconds.

-

-

Extraction:

-

Add 5.0 mL of ethyl acetate to the tube.

-

Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing.

-

Centrifuge at 4000 x g for 10 minutes to separate the organic and aqueous phases.

-

-

Solvent Evaporation:

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

-

Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.

-

-

Reconstitution:

-

Reconstitute the dried residue in 200 µL of the mobile phase used for the analytical method (e.g., a mixture of acetonitrile and water).

-

Vortex for 30 seconds to ensure complete dissolution.

-

Transfer the reconstituted sample to an autosampler vial for analysis.

-

Workflow Diagram:

Caption: Liquid-Liquid Extraction (LLE) workflow for piretanide from urine.

Solid-Phase Extraction (SPE)

This protocol utilizes a hydrophilic-lipophilic balanced (HLB) SPE cartridge to achieve a clean extract and high recovery of piretanide.

Experimental Protocol:

-

Sample Pre-treatment:

-

Centrifuge the urine sample at 4000 x g for 10 minutes to remove particulate matter.

-

To 1.0 mL of the supernatant, add 1.0 mL of 2% phosphoric acid and vortex for 30 seconds.

-

-

SPE Cartridge Conditioning:

-